molecular formula C17H14N2O4S2 B2758051 3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid CAS No. 2253640-01-4

3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid

Cat. No.: B2758051
CAS No.: 2253640-01-4
M. Wt: 374.43
InChI Key: KWXOAGTVYYJLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid typically involves the formation of the thiazole ring followed by sulfonylation and subsequent coupling with benzoic acid derivatives. One common method includes the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with a sulfonyl chloride derivative under basic conditions to form the sulfonylated thiazole intermediate. This intermediate is then coupled with an aminobenzoic acid derivative under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid is unique due to its combination of a thiazole ring with a sulfonylamino group and a benzoic acid moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its bioavailability and making it a versatile compound for various applications .

Properties

IUPAC Name

3-[[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c1-11-18-16(10-24-11)12-4-3-7-15(9-12)25(22,23)19-14-6-2-5-13(8-14)17(20)21/h2-10,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXOAGTVYYJLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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